molecular formula C17H25Cl2F3N5O12P3S2 B105443 Cangrelor CAS No. 163706-06-7

Cangrelor

Cat. No. B105443
M. Wt: 776.4 g/mol
InChI Key: PAEBIVWUMLRPSK-IDTAVKCVSA-N
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Description

Cangrelor: A Comprehensive Analysis

Cangrelor is an intravenously administered P2Y12 receptor inhibitor with a rapid onset and offset of action, making it a valuable agent in percutaneous coronary intervention (PCI) . It is a direct-acting and reversible inhibitor, which does not require metabolism for its antiplatelet effects . Cangrelor has been studied extensively in patients undergoing PCI, including those with stable angina pectoris, non-ST-segment elevation acute coronary syndrome, and ST-segment elevation myocardial infarction . It has shown efficacy in reducing ischemic events without a significant increase in severe bleeding .

Synthesis Analysis

Cangrelor is currently in use following its development through various clinical trial phases. Phase II trials demonstrated its safety and greater inhibition of platelet aggregation compared to clopidogrel . The CHAMPION trials, which include CHAMPION-PCI, CHAMPION-PLATFORM, and CHAMPION-PHOENIX, provided robust data on the effectiveness of cangrelor against control groups receiving either clopidogrel or placebo . These trials have consistently shown that cangrelor reduces the odds of periprocedural thrombotic complications .

Molecular Structure Analysis

The molecular interactions of cangrelor with the P2Y12 receptor have been studied in vitro. Cangrelor binds directly and reversibly to the P2Y12 receptor, inhibiting the binding of active metabolites of clopidogrel and prasugrel, which are oral P2Y12 antagonists . This strong inhibition is consistent with the observed negative pharmacodynamic interaction when cangrelor and thienopyridines are administered concurrently .

Chemical Reactions Analysis

Cangrelor's mechanism of action involves the competitive inhibition of the ADP receptor on platelets, which is crucial for platelet aggregation. The transition from cangrelor to clopidogrel requires careful timing to ensure sustained platelet inhibition, as concurrent administration can lead to reduced effectiveness of clopidogrel . This is due to cangrelor's ability to inhibit the binding of clopidogrel's active metabolites to the P2Y12 receptor .

Physical and Chemical Properties Analysis

As an intravenous agent, cangrelor has a rapid onset and offset, which is advantageous in the acute setting of PCI. It does not require metabolic activation, which allows for immediate platelet inhibition . The pharmacokinetics of cangrelor are characterized by its rapid clearance from the circulation, which contributes to its reversible effects on platelet function . The pharmacodynamic effects of cangrelor are potent and predictable, with a rapid return to normal platelet function upon discontinuation .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Cangrelor, as an intravenous P2Y12 receptor antagonist, demonstrates rapid and extensive platelet inhibition when administered as a bolus followed by continuous infusion. This action is highlighted by achieving maximum concentrations associated with extensive platelet inhibition within minutes and near-full recovery of platelet function within 60 to 90 minutes of terminating the infusion (Akers et al., 2010).

Interaction with Other Medications

Cangrelor strongly inhibits the binding of active metabolites of clopidogrel and prasugrel to P2Y12 receptors in vitro. This suggests a potential negative pharmacodynamic interaction between cangrelor and thienopyridines, necessitating careful management to avoid overlapping exposure and reduce the risk of thrombotic complications following percutaneous coronary intervention (PCI) (Judge et al., 2016).

Efficacy in Percutaneous Coronary Interventions

Cangrelor shows a consistent reduction in periprocedural myocardial infarction in PCI, reducing ischemic complications irrespective of additional glycoprotein IIb/IIIa inhibitor administration. This effect is maintained regardless of the specific definition of myocardial infarction used (Cavender et al., 2016).

Electrophysiological Safety

A thorough QT study demonstrated that both therapeutic and supratherapeutic doses of cangrelor do not adversely affect cardiac repolarization in healthy volunteers, confirming its electrophysiological safety (Green et al., 2013).

Real-World Experiences and Ongoing Studies

Various real-world experiences and ongoing studies are evaluating cangrelor's use in contemporary practice, further elucidating its efficacy and safety profile in different patient populations undergoing PCI (De Luca et al., 2021).

Safety And Hazards

Cangrelor is generally well tolerated, but healthcare professionals must be aware of the potential adverse drug reactions (ADRs), drug interactions, contraindications, and managing overdose related to Cangrelor . It may cause hypersensitivity or allergic reactions in some patients, which may present as skin rash, itching, hives, or swelling .

Future Directions

There are several ongoing and planned studies evaluating the use of Cangrelor in real-world practice which will provide important insights . The current article provides a review on the pharmacology, clinical studies, contemporary use of Cangrelor in real-world practice, a description of ongoing studies, and futuristic insights on potential strategies on how to improve outcomes of patients undergoing percutaneous coronary intervention .

properties

IUPAC Name

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBIVWUMLRPSK-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2F3N5O12P3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167651
Record name Cangrelor
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Molecular Weight

776.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cangrelor is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation. ADP is typically released by damaged blood vessels, red blood cells, and/or platelets due to agonists stimulating platelet activity. ADP binds to P2Y12 to stimulate and complete platelet aggregation by inhibiting adenylyl cyclase by a Gi protein, thus potentiating dense granule secretion and increasing coagulation activity. Cangrelor acts on the same target as oral irreversible inhibitors clopidogrel and ticlopidine and has a similar mechanism of action, but is reversible and provides a fast onset and offset of action., Cangrelor is a direct P2Y12 platelet receptor inhibitor that blocks ADP-induced platelet activation and aggregation. Cangrelor binds selectively and reversibly to the P2Y12 receptor to prevent further signaling and platelet activation.
Record name Cangrelor
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Record name Cangrelor
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Product Name

Cangrelor

CAS RN

163706-06-7
Record name Cangrelor
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Record name Cangrelor [USAN:INN:BAN]
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Record name Cangrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06441
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Record name Cangrelor
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Record name CANGRELOR
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Record name Cangrelor
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cangrelor
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,330
Citations
AM Sible, JJ Nawarskas - Cardiology in Review, 2017 - ingentaconnect.com
… Although cangrelor struggled to show benefit in early trials, … Cangrelor has also been evaluated as an option for bridging … This review of cangrelor will discuss its mechanism of action, …
Number of citations: 35 www.ingentaconnect.com
JL Ferreiro, M Ueno, DJ Angiolillo - Expert Review of …, 2009 - Taylor & Francis
… Cangrelor (AR-C69931MX) is an intravenous, direct-acting and reversible P2Y 12 receptor antagonist. Cangrelor has a … of the current status of knowledge on cangrelor, focusing on its …
Number of citations: 123 www.tandfonline.com
L De Luca, PG Steg, DL Bhatt… - Journal of the …, 2021 - Am Heart Assoc
… treated with cangrelor, compared with 39% of the non–cangrelor‐treated … the cangrelor‐treated patients (1.35 hours) than non–cangrelor‐treated patients (2.27 hours). Even if cangrelor …
Number of citations: 34 www.ahajournals.org
RA Harrington, GW Stone, S McNulty… - … England Journal of …, 2009 - Mass Medical Soc
Background Cangrelor, a nonthienopyridine adenosine triphosphate analogue, is an intravenous blocker of the adenosine diphosphate receptor P2Y 12 . This agent might have a role …
Number of citations: 712 www.nejm.org
A Qamar, DL Bhatt - Pharmacology & Therapeutics, 2016 - Elsevier
… cangrelor has shown substantial reduction in ischemic events with no increase in severe bleeding compared with clopidogrel among patients undergoing PCI. Cangrelor … of cangrelor in …
Number of citations: 49 www.sciencedirect.com
DL Bhatt, GW Stone, KW Mahaffey… - … England Journal of …, 2013 - Mass Medical Soc
… Stent thrombosis developed in 0.8% of the patients in the cangrelor group and in 1.4% in … frequently with cangrelor than with clopidogrel (1.2% vs. 0.3%). The benefit from cangrelor with …
Number of citations: 861 www.nejm.org
DL Bhatt, AM Lincoff, CM Gibson… - … England Journal of …, 2009 - Mass Medical Soc
… efficacy of cangrelor versus … cangrelor group receiving 600 mg of clopidogrel at the end of the infusion. The results of the CHAMPION PCI trial, 16 which compared the use of cangrelor …
Number of citations: 753 www.nejm.org
DE Baker, KT Ingram - Hospital Pharmacy, 2015 - ncbi.nlm.nih.gov
… prior to discontinuation of cangrelor. If ticagrelor is used, administer at a dose of 180 mg at any time during the cangrelor infusion or immediately after cangrelor discontinuation. …
Number of citations: 20 www.ncbi.nlm.nih.gov
DJ Angiolillo, MS Firstenberg, MJ Price, PE Tummala… - Jama, 2012 - jamanetwork.com
… voice-response system (IVRS) to receive cangrelor infusion plus standard of care or placebo infusion plus standard of care, using the cangrelor dose determined in stage 1. The fixed, …
Number of citations: 511 jamanetwork.com
F Franchi, F Rollini, A Muniz-Lozano… - Expert Review of …, 2013 - Taylor & Francis
… of the current status of knowledge on cangrelor, focusing on its … of cangrelor achieving the desired antiplatelet effect. Patients (n = 5) were administered escalating doses of cangrelor …
Number of citations: 61 www.tandfonline.com

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